N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide
Description
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C19H21N3O/c1-19(2,3)14-10-8-13(9-11-14)18(23)20-12-17-21-15-6-4-5-7-16(15)22-17/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
UQEWZUCEJQSQIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide typically involves the following steps:
Formation of Benzimidazole: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzimidazol-2-ylmethyl group.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations might include:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification: Employing advanced purification techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzamide carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole or benzamide groups.
Substitution: Various substituted benzimidazole or benzamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Antiviral: Potential use in inhibiting viral replication.
Medicine
Anticancer: Investigated for its ability to inhibit cancer cell growth.
Anti-inflammatory: Potential use in reducing inflammation.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The benzamide group may enhance binding affinity to specific proteins or enzymes, modulating their activity. Molecular targets include DNA, enzymes involved in cell division, and inflammatory mediators.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
N-(1,3-Benzothiazol-2-yl)-4-tert-Butylbenzamide
- Molecular Formula : C₁₈H₁₈N₂OS
- Key Differences : Replaces benzimidazole with benzothiazole, introducing a sulfur atom in the heterocycle.
- Impact :
- Electronic Effects : Sulfur’s lower electronegativity vs. nitrogen reduces hydrogen-bonding capacity but increases lipophilicity.
- Biological Activity : Benzothiazoles are associated with antimicrobial and antitumor activity but may exhibit reduced binding affinity to targets requiring π-π stacking.
N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-Butylthiazol-2-yl)-2-Chlorobenzamide
- Molecular Formula : C₁₆H₁₇ClN₆OS
- Key Differences : Combines thiazole and triazole rings with a chloro substituent.
- Impact: Multifunctional Heterocycles: Thiazole contributes to metabolic stability, while triazole enhances solubility and metal coordination.
Substituent Position and Functional Group Variations
4-tert-Butyl-N-(4-Methyl-2-Nitrophenyl)benzamide
- Key Differences : Nitro group at the ortho position of the aniline ring.
- Impact :
- Electronic Effects : Strong electron-withdrawing nitro group reduces electron density on the amide, altering reactivity and stability.
- Biological Implications : Nitro groups are pro-drug motifs (e.g., antiparasitics) but may introduce toxicity risks.
4-(tert-Butyl)-N-(1-Phenylethyl)benzamide
- Molecular Formula: C₁₉H₂₃NO
- Key Differences : Phenylethyl group replaces benzimidazole.
- Impact :
- Lipophilicity : Increased logP enhances membrane permeability but may reduce aqueous solubility.
- Target Selectivity : Suitable for targets with hydrophobic binding pockets (e.g., GPCRs).
Comparative Data Table
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21N3O
- Molecular Weight : 307.39 g/mol
- Structural Features : The compound features a benzimidazole moiety and a tert-butyl group attached to a benzamide. These structural characteristics contribute to its biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
The compound's biological effects are primarily attributed to its interactions with various biological targets:
- Receptor Modulation : It may inhibit certain receptors involved in immune responses.
- Electrophilic Aromatic Substitution : The electron-rich nature of the benzimidazole ring allows it to participate in electrophilic aromatic substitution reactions, which can lead to further functionalization and enhanced activity.
Study 1: Antiallergic Activity
A study investigated the effects of this compound on histamine release from mast cells. The results indicated that the compound significantly reduced histamine release, suggesting its potential use as an antihistamine agent.
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the binding affinity of the compound with various receptors involved in allergic responses. The results showed favorable binding interactions, indicating that modifications could enhance its efficacy as a therapeutic agent.
Study 3: Comparison with Similar Compounds
A comparative analysis was performed with other benzimidazole derivatives, highlighting differences in biological activity based on structural variations. The presence of the tert-butyl group was noted to enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to other derivatives .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-benzimidazol-2-yl)benzamide | Benzimidazole linked to benzamide | Antiviral |
| 4-tert-butyl-N-(1H-benzimidazol-2-yl)carbamate | Benzimidazole with carbamate | Varying solubility |
| N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide | Methyl substitution | Different pharmacokinetics |
| N-(1H-benzimidazol-2-yl)phenylacetamide | Phenyl group instead of tert-butyl | Different steric effects |
Q & A
Q. What are the established synthetic routes for N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 4-tert-butylbenzoyl chloride with a benzimidazole-containing precursor under reflux conditions. For example, refluxing in methanol or DMF with a base (e.g., triethylamine) at 80–100°C for 6–12 hours yields the target compound . Optimization includes adjusting solvent polarity (e.g., switching from methanol to DMF for better solubility of intermediates) and monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Recrystallization in methanol or ethanol improves purity (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm in 1H NMR; δ ~30–35 ppm in 13C NMR) and benzimidazole protons (δ ~7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 364.2) and fragmentation patterns to validate the benzimidazole and tert-butylbenzamide moieties .
- IR Spectroscopy : Look for amide C=O stretching (~1650 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Solubility in aqueous buffers is often limited due to the hydrophobic tert-butyl group. Use co-solvents like DMSO (≤1% v/v) for stock solutions. For biological assays, perform serial dilutions in assay buffer containing 0.1% Tween-80 to maintain colloidal stability. Dynamic light scattering (DLS) can monitor aggregation .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from variations in cell membrane permeability or off-target effects. Conduct orthogonal assays:
Q. What computational strategies are effective for predicting binding modes and SAR of derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 2P5, a related benzamide-protein complex) . Focus on:
- Hydrophobic interactions : The tert-butyl group often occupies hydrophobic pockets.
- Hydrogen bonding : The benzimidazole NH and amide carbonyl are critical for target binding .
Validate predictions with alanine scanning mutagenesis of proposed binding residues .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
- Methodological Answer :
- Core Modifications : Replace the tert-butyl group with cyclopropyl or trifluoromethyl to balance hydrophobicity and metabolic stability .
- Benzimidazole Substitutions : Introduce electron-withdrawing groups (e.g., -NO2 at the 5-position) to enhance π-π stacking with aromatic residues in target proteins .
- Amide Linker : Replace the methylene spacer with a sulfonamide group to modulate conformational flexibility .
Q. What strategies mitigate low yields during large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Use Pd/C or polymer-supported catalysts for Suzuki-Miyaura couplings to reduce metal contamination .
- Flow Chemistry : Continuous flow reactors improve heat and mass transfer for exothermic steps (e.g., acyl chloride formation) .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediates in real time to minimize byproducts .
Q. How can researchers differentiate between specific and non-specific effects in anti-inflammatory assays?
- Methodological Answer :
- Positive/Negative Controls : Include celecoxib (COX-2 inhibitor) and a non-functional analog (e.g., tert-butylbenzamide without the benzimidazole group) .
- Gene Knockdown : Use siRNA to silence target genes (e.g., NF-κB) and assess rescue of compound activity .
- Thermal Shift Assays : Measure protein thermal stability shifts to confirm direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
